molecular formula C8H5F2NO4 B8264939 2-(2,4-difluoro-5-nitrophenyl)acetic acid

2-(2,4-difluoro-5-nitrophenyl)acetic acid

Cat. No.: B8264939
M. Wt: 217.13 g/mol
InChI Key: CEVXTZKLIGTUFI-UHFFFAOYSA-N
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Description

2-(2,4-difluoro-5-nitrophenyl)acetic acid is an aromatic compound with the molecular formula C8H5F2NO4 It is characterized by the presence of two fluorine atoms and a nitro group on the benzene ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluoro-5-nitrophenyl)acetic acid typically involves the nitration of 2,4-difluorobenzene followed by carboxylation. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the para position relative to the fluorine atoms. The resulting 2,4-difluoro-5-nitrobenzene is then subjected to a carboxylation reaction using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst, such as a palladium complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The nitration and carboxylation steps are optimized for high yield and purity, with careful control of reaction parameters to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluoro-5-nitrophenyl)acetic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Esterification: Alcohols with sulfuric acid or other strong acids as catalysts.

Major Products

    Reduction: 2-(2,4-difluoro-5-aminophenyl)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: 2-(2,4-difluoro-5-nitrophenyl)acetate esters.

Scientific Research Applications

2-(2,4-difluoro-5-nitrophenyl)acetic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including anti-inflammatory and anticancer properties.

    Material Science: It is used in the synthesis of fluorinated polymers and other materials with unique properties.

Mechanism of Action

The biological activity of 2-(2,4-difluoro-5-nitrophenyl)acetic acid and its derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic sites in proteins and membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-difluoro-2-nitrophenyl)acetic acid
  • 2,2-difluoro-2-(4-nitrophenyl)acetic acid
  • 4,5-difluoro-2-nitrobenzoic acid

Uniqueness

2-(2,4-difluoro-5-nitrophenyl)acetic acid is unique due to the specific positioning of the fluorine and nitro groups, which influence its reactivity and biological activity. The presence of two fluorine atoms enhances its stability and resistance to metabolic degradation, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

2-(2,4-difluoro-5-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-5-3-6(10)7(11(14)15)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVXTZKLIGTUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 0° C. solution of (2,4-difluoro-phenyl)acetic acid (14.5 g, 0.084 mol) in H2SO4 (60 mL) was treated drop-wise with 69% HNO3 (6 mL), stirred at 0° C. for 35 min, then poured into ice water. The aqueous layer was extracted with EtOAc, and the organic extracts were washed with brine, dried (Na2SO4), concentrated in vacuo and purified by silica gel chromatography to give (2,4-difluoro-5-nitro-phenyl)acetic acid (16 g, 88% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.30 (t, J=8.0 Hz, 1H), 7.68 (m, 1H), 3.75 (s, 2H).
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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